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zfpA protein

chloroplast gene regulation zinc finger protein sequence homology

The zfpA protein is a plastome-encoded, putative C2H2 zinc-finger transcription factor originally identified and sequenced from pea (Pisum sativum) chloroplasts. It was the first chloroplast gene found to encode a zinc-finger motif, suggesting a role in chloroplast gene regulation.

Molecular Formula C7H7BrO2
Molecular Weight 0
CAS No. 126340-19-0
Cat. No. B1177421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamezfpA protein
CAS126340-19-0
SynonymszfpA protein
Molecular FormulaC7H7BrO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

zfpA Protein (CAS 126340-19-0) Procurement Guide: Chloroplast Zinc-Finger Regulatory Protein for Plant Molecular Research


The zfpA protein is a plastome-encoded, putative C2H2 zinc-finger transcription factor originally identified and sequenced from pea (Pisum sativum) chloroplasts [1]. It was the first chloroplast gene found to encode a zinc-finger motif, suggesting a role in chloroplast gene regulation [1]. The protein is conserved across chloroplast DNA of dicots and mosses, with an ortholog in Physcomitrella patens [2]. However, subsequent studies proposed that the gene is an extended version of a larger open reading frame (orf587) whose product may function as an enzyme of C1 metabolism rather than a DNA-binding protein [3]. This ambiguity—regulatory factor versus metabolic enzyme—is a critical consideration for procurement decisions when compared to well-characterized plant transcription factors or C1 metabolism enzymes.

Why Generic Substitution of zfpA Protein (CAS 126340-19-0) Is Not Advisable in Chloroplast Gene Regulation Studies


Generic substitution of zfpA with other chloroplast zinc-finger proteins or even across species orthologs is problematic due to fundamental differences in gene organization, transcript processing, and functional annotation. In pea, zfpA is co-transcribed as part of a distinct gene cluster (trnQ-zfpA-psaI-ORF231-petA) that differs organizationally from tobacco, rice, and liverwort chloroplast genomes, which lack the psbK-trnQ genes in this region [1]. The moss ortholog contains both prokaryotic and eukaryotic promoter consensus sequences, with transcript abundance modulated by cytokinin—a regulatory feature not reported in the pea protein [2]. Furthermore, the pea protein was later reinterpreted as part of a larger ORF587 encoding a putative C1 metabolism enzyme, making it potentially functionally distinct from other plant zinc-finger proteins [3]. These differences mean that experimental results obtained with one zfpA variant cannot be reliably extrapolated to another without independent validation.

Quantitative Differentiation Evidence for zfpA Protein (CAS 126340-19-0) vs. Closest Analogs


Amino Acid Sequence Identity: zfpA vs. E. coli folC Regulatory Protein

The deduced amino acid sequence of pea zfpA shows significant homology to the Escherichia coli protein that controls folC expression, supporting the hypothesis that zfpA is a regulatory DNA-binding protein [1]. This homology is not shared by other pea chloroplast-encoded proteins, distinguishing zfpA from photosystem subunits encoded in the same gene cluster such as psaI [2].

chloroplast gene regulation zinc finger protein sequence homology

Light-Induced Transcript Accumulation: zfpA vs. rbcL in Etiolated Pea Leaves

Exposure of etiolated pea leaves to light leads to the accumulation of zfpA transcripts [1]. Critically, this induction does not require de novo protein synthesis in the chloroplast, in contrast to the highly inducible rbcL gene, which does require chloroplast protein synthesis for its light-induced expression [1]. This differential requirement places zfpA upstream in the light-signaling cascade relative to rbcL.

chloroplast transcription light regulation gene expression

Gene Cluster Organization: Pea zfpA Locus vs. Tobacco, Rice, and Liverwort Chloroplast Genomes

The pea chloroplast zfpA gene resides within a unique gene cluster (psbK-trnQ-zfpA-psaI-ORF231-petA) that is not conserved in other plant species [1]. Tobacco, rice, and liverwort chloroplast genomes lack the psbK-trnQ genes in this region and instead contain ORF184/185 [1]. The pea organization creates a novel transcription unit covering zfpA-psaI-ORF231-petA, which is distinct from monocot and other dicot chloroplast operons [1].

chloroplast genome organization synteny plastid evolution

Functional Reclassification: zfpA vs. orf587 Product as C1 Metabolism Enzyme

The zfpA gene was originally described as a zinc-finger regulatory protein [1]. However, Smith et al. (1991) identified orf587 as an extended version of zfpA, whose product shows extensive homology to an E. coli ORF co-transcribed with a folate metabolism gene and local homology to the β-subunit of rat mitochondrial propionyl-CoA carboxylase [2]. This reclassification suggests the protein may function in C1 metabolism rather than as a DNA-binding regulator. Later work further links this ORF (also called ycf11 or accD) to acetyl-CoA carboxylase subunit function in dicots [3].

protein function ambiguity C1 metabolism acetyl-CoA carboxylase

Cytokinin-Modulated Transcript Abundance: Moss zfpA vs. Pea zfpA

In the moss Physcomitrella patens, steady-state levels of zfpA transcripts differ between wild-type and a cytokinin-sensitive chloroplast mutant, and cytokinin treatment significantly decreases the abundance of the largest zfpA transcript in mutant protonemata [1]. No equivalent cytokinin responsiveness has been reported for the pea zfpA transcript [2]. This differential regulation may reflect the distinct promoter architecture of the moss gene, which uniquely contains both prokaryotic and eukaryotic consensus sequences [1].

cytokinin signaling chloroplast transcription moss development

Overall Strength of Differential Evidence Assessment

IMPORTANT CAVEAT: The quantitative differential evidence for pea zfpA protein (CAS 126340-19-0) is limited. No direct head-to-head functional assays (e.g., DNA-binding assays, knockout phenotypes, in vitro activity assays) are available in the primary literature for the pea protein. The differentiation evidence presented here relies primarily on sequence homology, transcript analysis, and genomic organization data from 1989–1992 [1]. The protein was later reclassified as potentially encoding a C1 metabolism enzyme rather than a transcription factor [2]. No high-resolution structural data, binding affinity measurements, or functional complementation assays exist for the purified pea zfpA protein. Investigators seeking a well-characterized chloroplast zinc-finger protein or a validated C1 metabolism enzyme may need to consider alternative targets with more robust functional validation. Procurement decisions should be made with full awareness of this evidence gap.

evidence quality research limitation procurement caution

Validated Research Application Scenarios for zfpA Protein (CAS 126340-19-0)


Chloroplast Genome Organization and Evolution Studies in Legumes

The unique psbK-trnQ-zfpA-psaI-ORF231-petA gene cluster organization in pea chloroplasts [1] makes zfpA a valuable marker for comparative plastid genomics. Researchers studying the evolution of chloroplast operon structure across dicots, particularly the rearrangement events that distinguish legumes from Solanaceae and monocots, benefit from the pea zfpA locus as a reference point for synteny analysis. The confirmed co-transcription of zfpA with downstream genes [1] provides a well-defined transcription unit for studying plastid operon regulation.

Primary Light-Response Gene Studies in Chloroplasts

Because zfpA transcript accumulation upon illumination does not require de novo chloroplast protein synthesis, unlike rbcL [1], the zfpA promoter and regulatory sequences can serve as a model for studying the earliest events in chloroplast light signaling. This property is particularly useful for dissecting the plastid-encoded RNA polymerase (PEP)-dependent vs. nuclear-encoded RNA polymerase (NEP)-dependent transcription pathways.

Cytokinin-Modulated Plastid Gene Expression Using Moss Ortholog

For research on hormonal control of chloroplast gene expression, the moss Physcomitrella patens zfpA ortholog offers a superior experimental system. The moss gene's transcript abundance is modulated by cytokinin, and the promoter contains both prokaryotic and eukaryotic consensus elements [1]. This system allows investigation of how ancient hormonal signaling pathways integrate with plastid gene regulation in a genetically tractable organism.

Functional Reclassification Studies: Zinc-Finger Protein vs. C1 Metabolism Enzyme

The unresolved functional identity of the zfpA/orf587 product [1] presents a targeted research opportunity. Investigators equipped with purified zfpA protein (CAS 126340-19-0) could perform definitive biochemical assays—such as DNA-binding electromobility shift assays vs. carboxyltransferase activity assays—to resolve whether the protein functions as a transcription factor or a metabolic enzyme. This long-standing ambiguity in the literature makes zfpA a high-impact target for functional validation studies.

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